![molecular formula C10H7FN2O2 B7965946 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B7965946.png)
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures of N-Substituted Pyrazolines : This study focused on the synthesis of four pyrazole compounds, including one with a structure similar to 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid. These compounds were characterized using X-ray single crystal structure determination, providing insight into their molecular structures (Loh et al., 2013).
Structural, Spectral, and Theoretical Investigations : This paper combined experimental and theoretical studies of a biologically important derivative of pyrazole-4-carboxylic acid, focusing on its spectral properties and structure using various analytical techniques (Viveka et al., 2016).
Synthesis and Reactions of Novel Pyrazole Derivatives : The research reported novel pyrazole derivatives synthesized using various methods. These compounds' structures were determined by IR, NMR, and elemental analysis, highlighting the chemical diversity possible within this class of compounds (Erdem et al., 2017).
Design, Synthesis, and Antiproliferative Activity of Novel Pyrazole-3-Carboxylic Acid Derivatives : This study synthesized and characterized novel pyrazole-3-carboxylic acid derivatives, evaluating their antiproliferative activities against various cancer cell lines. Such research demonstrates the potential therapeutic applications of these compounds (Kasımoğulları et al., 2015).
Synthesis and Antimicrobial Activities of Novel 1,5-Diaryl Pyrazoles : This paper explored the synthesis of novel 1,5-diaryl pyrazole derivatives and their antimicrobial activities against various bacterial and fungal strains, showcasing the potential of such compounds in antimicrobial applications (Ragavan et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANHODUOUDSEDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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